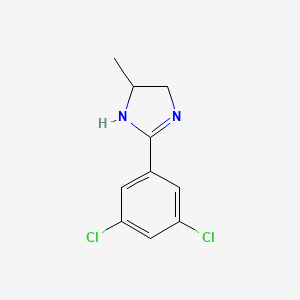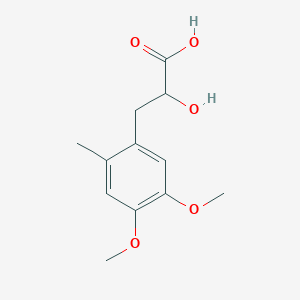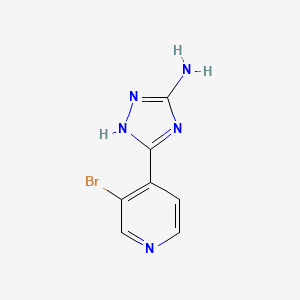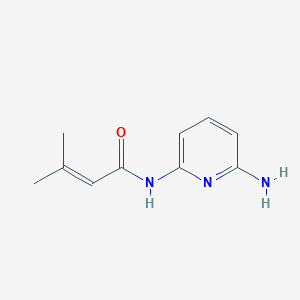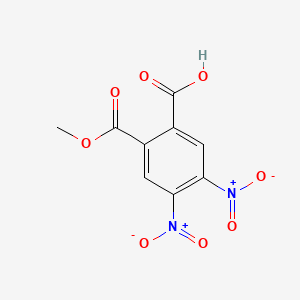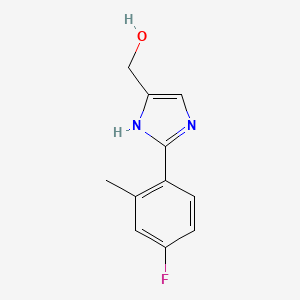![molecular formula C13H8BrNO B13678208 4-Bromo-3-phenylbenzo[c]isoxazole](/img/structure/B13678208.png)
4-Bromo-3-phenylbenzo[c]isoxazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Bromo-3-phenylbenzo[c]isoxazole is a heterocyclic compound that belongs to the isoxazole family. Isoxazoles are five-membered rings containing three carbon atoms, one nitrogen atom, and one oxygen atom. This particular compound is characterized by the presence of a bromine atom at the fourth position and a phenyl group at the third position of the benzo[c]isoxazole ring. Isoxazoles are known for their diverse biological activities and are commonly found in various pharmaceuticals and agrochemicals.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-3-phenylbenzo[c]isoxazole can be achieved through several methods. One common approach involves the cyclization of 2-azidobenzophenone derivatives. The thermocyclization of 2-azidobenzophenone in the presence of a suitable catalyst, such as iron(II) bromide, can yield the desired benzo[c]isoxazole compound . This reaction typically requires heating in a solvent like decalin for several hours to achieve high yields.
Another method involves the (3 + 2) cycloaddition reaction between an alkyne and a nitrile oxide. This reaction can be catalyzed by metals such as copper(I) or ruthenium(II) to form the isoxazole ring .
Industrial Production Methods
Industrial production of this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This can include the use of microwave-assisted synthesis, which has been shown to reduce reaction times and improve yields . Additionally, metal-free synthetic routes are being explored to minimize environmental impact and reduce production costs .
Análisis De Reacciones Químicas
Types of Reactions
4-Bromo-3-phenylbenzo[c]isoxazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.
Cycloaddition Reactions: The isoxazole ring can participate in cycloaddition reactions to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydride or potassium carbonate can be used in solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted benzo[c]isoxazoles, while oxidation and reduction can lead to different functionalized derivatives.
Aplicaciones Científicas De Investigación
4-Bromo-3-phenylbenzo[c]isoxazole has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound’s biological activity makes it a candidate for drug discovery and development.
Industry: The compound can be used in the development of agrochemicals and other industrial products.
Mecanismo De Acción
The mechanism of action of 4-Bromo-3-phenylbenzo[c]isoxazole involves its interaction with specific molecular targets and pathways. For instance, as an HDAC inhibitor, it can modulate gene expression by inhibiting histone deacetylases, leading to changes in chromatin structure and transcriptional activity . The compound’s antioxidant properties may involve scavenging reactive oxygen species and protecting cells from oxidative damage.
Comparación Con Compuestos Similares
Similar Compounds
3-Phenylbenzo[c]isoxazole: Lacks the bromine atom at the fourth position.
4-Chloro-3-phenylbenzo[c]isoxazole: Contains a chlorine atom instead of bromine.
4-Methyl-3-phenylbenzo[c]isoxazole: Contains a methyl group instead of bromine.
Uniqueness
4-Bromo-3-phenylbenzo[c]isoxazole is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. The bromine atom can participate in various substitution reactions, making it a versatile intermediate for the synthesis of diverse derivatives. Additionally, the compound’s specific substitution pattern may confer distinct biological properties compared to its analogs.
Propiedades
Fórmula molecular |
C13H8BrNO |
|---|---|
Peso molecular |
274.11 g/mol |
Nombre IUPAC |
4-bromo-3-phenyl-2,1-benzoxazole |
InChI |
InChI=1S/C13H8BrNO/c14-10-7-4-8-11-12(10)13(16-15-11)9-5-2-1-3-6-9/h1-8H |
Clave InChI |
JSLZBRZYSKIRTI-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=C3C(=NO2)C=CC=C3Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


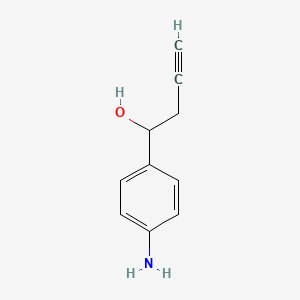
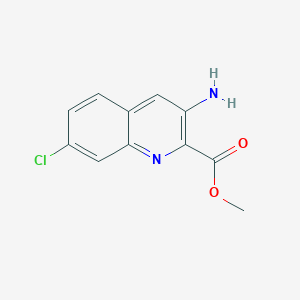
![7-Bromo-4-fluoro-1-methyl-1H-pyrrolo[2,3-c]pyridine](/img/structure/B13678152.png)

![Methyl 2-oxo-3-[2-(trifluoromethyl)phenyl]propanoate](/img/structure/B13678162.png)
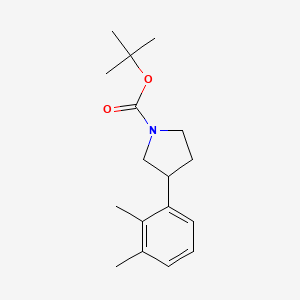
![Methyl 2-[4-(Trifluoromethyl)phenyl]thiazole-4-carboxylate](/img/structure/B13678176.png)
![6,8-Dichloro-2-(2,4-difluorophenyl)imidazo[1,2-a]pyridine](/img/structure/B13678184.png)
